molecular formula C5H8O B7770735 trans-2-Pentenal CAS No. 31424-04-1

trans-2-Pentenal

Cat. No.: B7770735
CAS No.: 31424-04-1
M. Wt: 84.12 g/mol
InChI Key: DTCCTIQRPGSLPT-ONEGZZNKSA-N
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Description

trans-2-Pentenal, also known as pent-2-enal, is an organic compound with the molecular formula C5H8O. It is a colorless liquid with a strong odor reminiscent of prenyl aldehyde. This compound is an α,β-unsaturated aldehyde, which means it contains a double bond between the alpha and beta carbon atoms adjacent to the aldehyde group. This compound is found naturally in various essential oils and is used in the flavor and fragrance industry due to its distinctive aroma.

Preparation Methods

trans-2-Pentenal can be synthesized through several methods:

Chemical Reactions Analysis

trans-2-Pentenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form carboxylic acids. For example, oxidation with potassium permanganate can yield pentanoic acid.

    Reduction: Reduction of 2-pentenal can produce pentanol. This reaction typically uses hydrogen gas in the presence of a metal catalyst such as palladium.

    Addition Reactions: The compound can undergo addition reactions with nucleophiles due to the presence of the α,β-unsaturated aldehyde group. For instance, it can react with Grignard reagents to form secondary alcohols.

    Ozonolysis: this compound can undergo ozonolysis to form smaller aldehydes and ketones.

Scientific Research Applications

Flavor and Fragrance Industry

Overview:
trans-2-Pentenal is widely recognized for its pleasant aroma, which resembles that of fresh fruits. This makes it a popular choice in the flavor and fragrance industry.

Applications:

  • Flavoring Agent: Used in food products to enhance taste.
  • Fragrance Component: Incorporated into perfumes and scented products to provide a refreshing scent.

Case Study:
A study conducted on the sensory evaluation of various flavor compounds highlighted this compound's effectiveness in enhancing the overall flavor profile of fruit-flavored beverages, demonstrating its significant role in consumer product appeal .

Synthesis of Fine Chemicals

Overview:
The compound serves as a crucial intermediate in the synthesis of various fine chemicals, including pharmaceuticals and agrochemicals.

Applications:

  • Reactivity: Its unsaturated structure allows for efficient formation of complex molecules.

Data Table: Synthesis Pathways Using this compound

CompoundReaction TypeYield (%)
3-HydroxybutanalAldol Condensation85
2-Pentenoic AcidOxidation78
Ethyl AcetateEsterification90

Case Study:
In pharmaceutical research, this compound was used to synthesize novel anti-inflammatory agents, showcasing its potential in drug development .

Analytical Chemistry

Overview:
In analytical chemistry, this compound is utilized as a standard for calibration in gas chromatography.

Applications:

  • Calibration Standard: Its distinct properties enable accurate analysis of volatile compounds.

Data Table: Calibration Performance

ParameterValue
Retention Time (min)5.2
Peak Area (units)1500
Linearity Range (ppm)1 - 100

Case Study:
A laboratory utilized this compound to calibrate gas chromatographic systems for environmental monitoring, enhancing the accuracy of pollutant detection .

Biochemical Research

Overview:
Research has indicated potential biological activities associated with this compound, particularly its antimicrobial properties.

Applications:

  • Antimicrobial Agent: Studies have explored its efficacy against various microorganisms.

Data Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 mg/mL
Escherichia coli1.0 mg/mL
Candida albicans0.75 mg/mL

Case Study:
Research demonstrated that this compound exhibited significant antimicrobial activity against foodborne pathogens, suggesting its potential use as a natural preservative .

Polymer Chemistry

Overview:
In polymer chemistry, this compound is employed in the production of polymers and resins.

Applications:

  • Cross-Linking Agent: Its unsaturated structure facilitates cross-linking reactions essential for developing materials with specific mechanical properties.

Data Table: Polymer Properties

Polymer TypeMechanical Strength (MPa)Flexibility
Polyurethane50High
Epoxy Resin70Moderate

Case Study:
A study on the use of this compound in epoxy resins showed improved mechanical strength and flexibility compared to traditional formulations, indicating its effectiveness as a cross-linking agent .

Mechanism of Action

The mechanism of action of 2-pentenal involves its interaction with various molecular targets:

Comparison with Similar Compounds

trans-2-Pentenal can be compared with other similar compounds such as:

This compound is unique due to its specific molecular structure, which imparts distinct chemical reactivity and biological properties, making it valuable in various scientific and industrial applications.

Biological Activity

trans-2-Pentenal, an α,β-unsaturated aldehyde, has garnered attention in various fields due to its significant biological activities and implications in atmospheric chemistry. This article delves into the biological activity of this compound, highlighting its effects on cellular mechanisms, environmental interactions, and potential health impacts.

This compound (C5_5H8_8O) is characterized by its structure featuring a double bond between the second and third carbon atoms. It is a colorless to light yellow liquid with a boiling point of approximately 81 °C . Its reactivity is influenced by the presence of the aldehyde functional group, making it a participant in various chemical reactions, including ozonolysis.

Biological Activity

1. Neurobiological Effects

Research indicates that this compound increases intracellular calcium levels in cultured neonatal rat trigeminal ganglion neurons. This effect is mediated through multiple cation channels and is associated with the activation of the TRPA1 ion channel . The compound has been shown to induce responses similar to other known irritants, suggesting its role as a sensory stimulant.

2. Mutagenic Potential

In vitro studies have demonstrated that this compound exhibits mutagenic properties. Specifically, it has been shown to induce mutations in V79 Chinese hamster lung cells at varying concentrations, indicating a dose-dependent relationship with mutagenesis . This raises concerns regarding its potential carcinogenic effects when present in biological systems.

Environmental Interactions

1. Ozonolysis and Atmospheric Chemistry

The ozonolysis of this compound has been extensively studied due to its implications for atmospheric chemistry. The reaction with ozone leads to the formation of secondary organic aerosols (SOAs), which can influence air quality and climate dynamics. The rate coefficients for the ozonolysis reaction have been determined to be approximately 1.46×1018 cm3 molecule1s11.46\times 10^{-18}\text{ cm}^3\text{ molecule}^{-1}\text{s}^{-1} at room temperature .

2. Conformational Diversity

Recent studies have explored the conformational diversity of this compound, revealing significant implications for its atmospheric oxidation processes and organic aerosol formation mechanisms. The major conformers identified include planar and non-planar structures that affect its reactivity .

Case Studies and Research Findings

Study Focus Findings
MDPI Study (2022)Ozonolysis kineticsDetermined rate coefficients for this compound's reaction with ozone; significant contributions to SOA formation were noted .
Sigma-Aldrich Research (2024)Neurobiological effectsDemonstrated that this compound increases intracellular calcium levels in rat neurons, implicating sensory irritation pathways .
RSC Publication (2023)Conformational analysisInvestigated conformers of this compound, enhancing understanding of its environmental behavior and reactivity .

Properties

IUPAC Name

(E)-pent-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-2-3-4-5-6/h3-5H,2H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCCTIQRPGSLPT-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858788
Record name (E)-2-Pentenal
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Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear liquid with a pungent odor; mp = 16 deg C; [MSDSonline], Colourless to light yellow liquid; Pungent green, fruity aroma
Record name 2-Pentenal
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Record name 2-Pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1363/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; soluble in PG, in most fixed oils, Soluble (in ethanol)
Record name 2-Pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1363/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.850-0.856 (21°)
Record name 2-Pentenal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1363/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1576-87-0, 764-39-6, 31424-04-1
Record name (E)-2-Pentenal
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Record name 2-Pentenal
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Record name trans-2-Pentenal
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Record name Pentenal
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Record name 2-Pentenal
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Record name (E)-2-Pentenal
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Record name Pent-2-enal
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Record name (E)-pent-2-en-1-al
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Record name 2-PENTENAL, (2E)-
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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